

# Investigating the Oral Bioavailability of Chmflflt3-122: A Technical Guide

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Compound of Interest		
Compound Name:	Chmfl-flt3-122	
Cat. No.:	B606659	Get Quote

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This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of **Chmfl-flt3-122**, a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for FLT3-ITD positive Acute Myeloid Leukemia (AML).

## **Quantitative Pharmacokinetic Data**

The oral bioavailability of **Chmfl-flt3-122** has been determined to be 30% in preclinical studies. [1][2][3] The key pharmacokinetic parameters following a single oral administration of 50 mg/kg and a single intravenous administration of 5 mg/kg in Sprague-Dawley rats are summarized in the table below.



Parameter	Oral Administration (50 mg/kg)	Intravenous Administration (5 mg/kg)
Tmax (h)	4.0 ± 2.8	0.083 (5 min)
Cmax (ng/mL)	709.3 ± 138.6	1006.7 ± 225.1
AUC (0-t) (ng·h/mL)	7068.4 ± 1926.2	2118.6 ± 404.3
AUC (0-∞) (ng·h/mL)	7227.8 ± 2028.9	2125.1 ± 405.2
t1/2 (h)	6.8 ± 2.1	3.5 ± 0.9
MRT (0-t) (h)	8.7 ± 1.2	2.5 ± 0.5
Vz (L/kg)	-	$4.9 \pm 0.8$
CLz (L/h/kg)	-	2.4 ± 0.5
Oral Bioavailability (F%)	30%	-

# **Experimental Protocols**In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of Chmfl-flt3-122 was assessed in male Sprague-Dawley rats.[1]

- Animal Model: Male Sprague-Dawley rats, weighing between 200 and 250g, were used for the studies.
- Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

#### Dosing:

- Oral Administration: A single dose of 50 mg/kg of Chmfl-flt3-122, formulated in 0.5% carboxymethylcellulose sodium (CMC-Na), was administered by oral gavage.
- Intravenous Administration: A single dose of 5 mg/kg of Chmfl-flt3-122, dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, was administered via the tail vein.



- Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at various time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
- Analytical Method: Plasma concentrations of Chmfl-flt3-122 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

## In Vivo Efficacy Studies

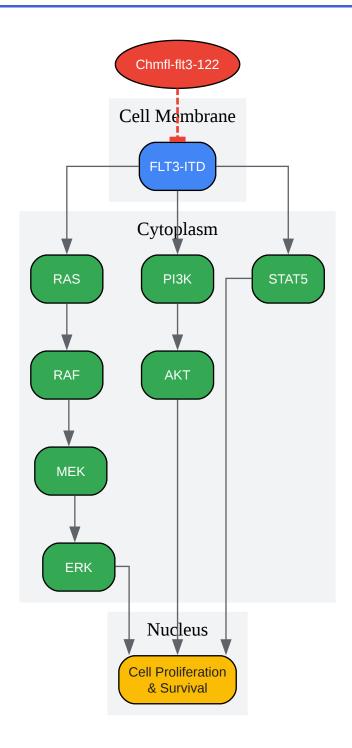
The anti-tumor efficacy of orally administered **Chmfl-flt3-122** was evaluated in a xenograft model.[1][2]

- Animal Model: Female nude mice were used for the xenograft studies.[1]
- Cell Line: The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used to establish the tumors.
- Tumor Implantation: MV4-11 cells were subcutaneously injected into the flanks of the mice.
- Treatment: Once the tumors reached a palpable size, mice were treated with Chmfl-flt3-122
  at a dose of 50 mg/kg, administered orally once daily.[1][2]
- Efficacy Evaluation: Tumor growth was monitored regularly, and the efficacy of the treatment was assessed by measuring the tumor volume over time.

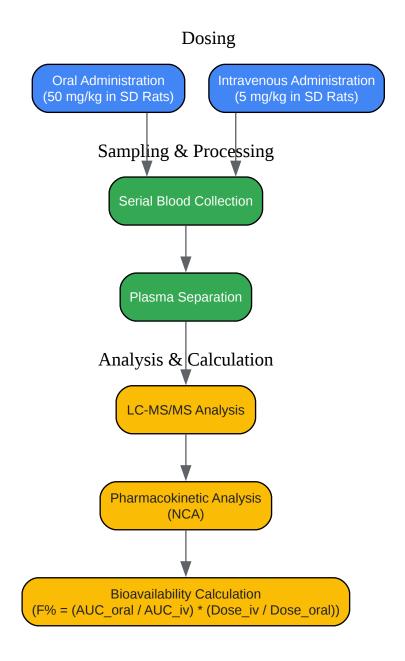
# Visualizations FLT3-ITD Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cancer cell proliferation and survival. **Chmfl-flt3-122** exerts its therapeutic effect by inhibiting this aberrant signaling.









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## References



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